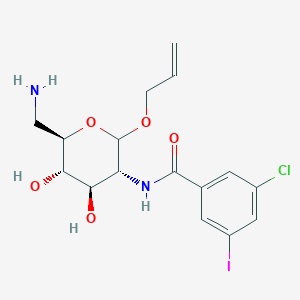
Ethyl 3-(4-aminophenoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-aminophenoxy)propanoate is an organic compound that belongs to the class of esters. It features a propanoate group attached to an ethyl group and a 4-aminophenoxy group. This compound is of interest in various fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-aminophenoxy)propanoate can be synthesized through the reaction of 4-aminophenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(4-aminophenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine for halogenation.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-aminophenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 3-(4-aminophenoxy)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active 4-aminophenoxypropanoic acid, which can interact with enzymes and receptors in biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(4-methoxyphenoxy)propanoate
- Ethyl 3-(4-chlorophenoxy)propanoate
- Ethyl 3-(4-bromophenoxy)propanoate
Uniqueness
Ethyl 3-(4-aminophenoxy)propanoate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents on the aromatic ring .
Eigenschaften
Molekularformel |
C11H15NO3 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
ethyl 3-(4-aminophenoxy)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-2-14-11(13)7-8-15-10-5-3-9(12)4-6-10/h3-6H,2,7-8,12H2,1H3 |
InChI-Schlüssel |
OJCZVJGOJUSZGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCOC1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




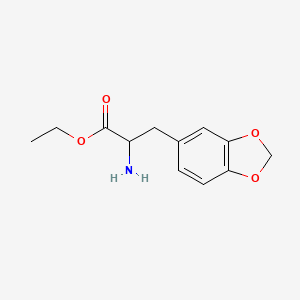
![Tert-butyl (2S)-2-([4-(aminomethyl)-1H-1,2,3-triazol-1-YL]methyl)pyrrolidine-1-carboxylate](/img/structure/B13569334.png)
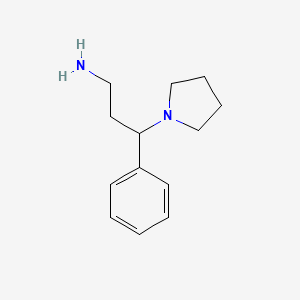
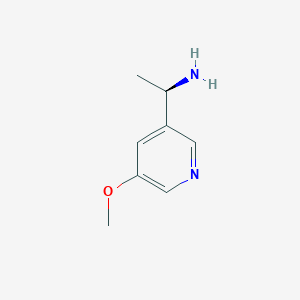
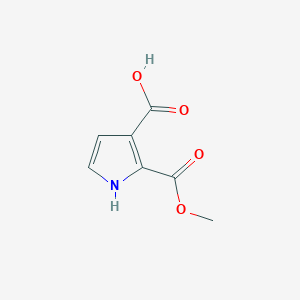
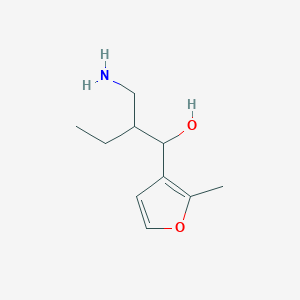

![1-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B13569361.png)
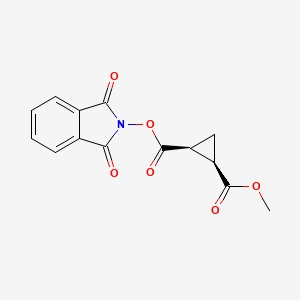
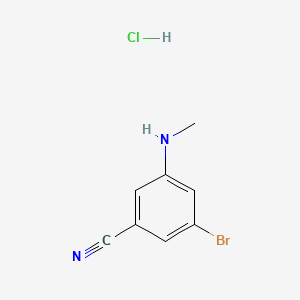
![(1,3-dioxoisoindol-2-yl) 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B13569380.png)
